molecular formula C15H15N3O2S2 B2996655 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 896679-49-5

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2996655
CAS No.: 896679-49-5
M. Wt: 333.42
InChI Key: QCQKZEBKIXNLHQ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has been reported to show potent inhibitory activity against Phosphoinositide 3-Kinases (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound.

Mode of Action

The compound interacts with its target, PI3K, by binding to the kinase through key hydrogen bonds interaction . This binding inhibits the enzymatic activity of PI3K, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule, thereby affecting the downstream AKT/mTOR pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a serine/threonine-specific protein kinase. This, in turn, affects the mTOR complex, a key regulator of cell growth and proliferation .

Result of Action

The inhibition of PI3K by this compound leads to a decrease in the production of PIP3, thereby affecting the downstream AKT/mTOR pathway. This can result in reduced cell growth and proliferation. The compound has shown potent inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .

Preparation Methods

The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.

    Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the ethanesulfonamide group: The ethanesulfonamide moiety is attached via a sulfonation reaction, typically using sulfonyl chlorides and appropriate bases.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has several scientific research applications:

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-4-6-11(10(12)2)14-17-13-8-5-9-16-15(13)21-14/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKZEBKIXNLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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